Lodenosine (2'-β-Fluoro-2',3'-dideoxyadenosine, F-ddA) is a synthetic purine nucleoside analog [, ]. It was rationally designed as a more chemically and enzymatically stable anti-AIDS drug than its parent compound 2',3'-dideoxyadenosine (ddA) or didanosine [, ]. This experimental drug has shown activity against human immunodeficiency virus (HIV) [, ] with potential for treating AIDS [].
Synthesis Analysis
Direct nucleoside fluorination: This approach involves directly introducing a fluorine atom into a nucleoside molecule [].
Both methods have challenges, including multiple steps, the use of toxic agents, and low overall yields []. Industrial synthesis utilizes two primary pathways:
Via 6-chloropurine riboside: This pathway starts with 6-chloropurine riboside as the initial building block for Lodenosine synthesis [].
Via 6-chloropurine 3'-deoxyriboside: This method begins with 6-chloropurine 3'-deoxyriboside, derived from inosine, a readily available starting material obtained through fermentation [].
Researchers have explored and compared various deoxygenation and fluorination techniques to improve the synthesis of Lodenosine []. These methods are evaluated based on their yields, cost-effectiveness, safety profiles, and environmental impact [].
Molecular Structure Analysis
Lodenosine exhibits greater than 90% reduction in adenosine deaminase (ADA)-catalyzed hydrolysis compared to ddA due to the presence of fluorine in its structure []. This enzymatic stability makes it a more favorable candidate for therapeutic development [].
Mechanism of Action
Lodenosine acts as a reverse transcriptase inhibitor, similar to other dideoxynucleoside analogs used in HIV treatment []. It interferes with the reverse transcription process, crucial for HIV replication [].
Physical and Chemical Properties Analysis
Acid Stability: Lodenosine exhibits higher acid stability than didanosine, making it suitable for oral administration []. Studies in dogs have shown better bioavailability compared to didanosine [].
Lipophilicity: Lodenosine is more lipophilic than didanosine, potentially enhancing its ability to cross the blood-brain barrier []. This property is crucial for treating AIDS-related dementia, where CNS penetration is essential [].
Applications
Anti-HIV Activity: Lodenosine has demonstrated activity against HIV in laboratory settings [, ].
Pharmacokinetic Studies: Researchers have conducted pharmacokinetic studies in rhesus monkeys to evaluate Lodenosine's absorption, distribution, metabolism, and excretion []. Findings indicate that Lodenosine exhibits a short half-life in plasma and is primarily metabolized to 2'-β-fluoro-2',3'-dideoxyinosine (F-ddI) []. Additionally, Lodenosine demonstrates some penetration into the cerebrospinal fluid []. These studies provide valuable insights into the drug's behavior in a living system [].
Analytical Method Development: Scientists have developed sensitive and specific methods for quantifying Lodenosine and its major metabolite, F-ddI, in biological samples like human plasma and lymphocytes [, ]. These methods, often employing techniques like high-performance liquid chromatography (HPLC) coupled with various detection methods (UV, tandem mass spectrometry, fluorescence), are critical for pharmacokinetic studies and therapeutic drug monitoring [, ].
Future Directions
Optimization of Synthesis: Research could focus on developing more efficient and cost-effective methods for synthesizing Lodenosine, addressing the limitations of existing approaches []. This may involve exploring novel fluorination strategies or alternative synthetic routes.
Related Compounds
2',3'-Dideoxyadenosine (Didanosine)
Compound Description: 2',3'-Dideoxyadenosine, also known as Didanosine and commonly referred to by its brand name Videx, is a nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV infection. [, , ] Like Lodenosine, it acts by inhibiting the reverse transcriptase enzyme, which is essential for HIV replication. [] Didanosine requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity. []
2'-beta-Fluoro-2',3'-dideoxyinosine (F-ddI)
Compound Description: 2'-beta-Fluoro-2',3'-dideoxyinosine (F-ddI) is the primary metabolite of Lodenosine. [, , ] It is formed by the deamination of Lodenosine in vivo. [, , ] While F-ddI itself exhibits some antiviral activity, it is generally considered less potent than Lodenosine. []
Relevance: F-ddI is a key metabolite of Lodenosine and contributes significantly to its overall pharmacological profile. [] Research has shown that after Lodenosine administration, a substantial portion of the plasma exposure is attributed to F-ddI. [] Understanding the pharmacokinetics and activity of F-ddI is crucial for interpreting the clinical effects of Lodenosine.
Zidovudine (AZT)
Compound Description: Zidovudine, commonly known as AZT and marketed under the brand name Retrovir, is a nucleoside analog reverse transcriptase inhibitor (NRTI) used as part of antiretroviral therapy (ART) to treat HIV/AIDS. [, , ] It works by inhibiting the reverse transcriptase enzyme, similar to Lodenosine. []
Relevance: Zidovudine is another NRTI used in the treatment of HIV, making it a relevant comparator to Lodenosine. [, ] Notably, Lodenosine has demonstrated in vitro activity against some HIV strains that have developed resistance to Zidovudine. [, ] This suggests Lodenosine might offer a treatment option for individuals with HIV who have limited options due to drug resistance.
Lamivudine (3TC)
Compound Description: Lamivudine, also known as 3TC and marketed under the brand name Epivir, is a nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV infection and chronic hepatitis B. [, ] Like Lodenosine, it interferes with the HIV reverse transcriptase enzyme. []
Relevance: Lamivudine represents another NRTI used in HIV treatment. [] Its relevance to Lodenosine lies in its use as a comparator in clinical trials and its potential as part of combination therapy. [] Research exploring novel antiretroviral agents often investigates their efficacy against established drugs like Lamivudine to assess their potential role in HIV treatment.
Zalcitabine (ddC)
Compound Description: Zalcitabine, commonly referred to as ddC and marketed under the brand name Hivid, is a synthetic dideoxynucleoside analog of cytosine used as an antiviral agent in the treatment of HIV infection. [, ] Like Lodenosine, it inhibits the reverse transcriptase enzyme necessary for HIV replication. []
Relevance: Zalcitabine serves as another point of comparison for Lodenosine within the realm of NRTIs used for HIV treatment. [, ] The inclusion of Zalcitabine in this context highlights Lodenosine's potential to offer a distinct treatment approach, particularly for individuals who may not respond well to existing NRTIs or have developed drug resistance.
Stavudine (d4T)
Compound Description: Stavudine, often shortened to d4T and sold under the brand name Zerit, is a nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV infection. [, ] Like Lodenosine, it acts by interfering with the HIV reverse transcriptase enzyme. []
Relevance: Stavudine's inclusion alongside Lodenosine provides a broader context for understanding the spectrum of NRTIs available for HIV treatment. [, ] By comparing Lodenosine's properties and potential benefits with those of established drugs like Stavudine, researchers and clinicians can better evaluate its suitability for different patient populations and treatment strategies.
2',3'-Dideoxyguanosine (ddG)
Compound Description: 2',3'-Dideoxyguanosine (ddG) is a synthetic nucleoside analog of guanosine. [] Although it is not explicitly mentioned as an HIV treatment in these papers, its structural similarity to other dideoxynucleosides suggests potential antiviral activity.
Relevance: The research paper discusses halo-substituted derivatives of 2',3'-Dideoxyguanosine being investigated for their ability to penetrate the central nervous system (CNS). [] This is relevant to Lodenosine because it highlights the importance of CNS penetration for treating HIV infection, particularly in cases of AIDS-related dementia.
6-Chloropurine riboside
Compound Description: 6-Chloropurine riboside is a synthetic precursor used in the industrial synthesis of Lodenosine. [, ] It is a modified purine nucleoside that serves as a starting point for introducing the specific structural features required in Lodenosine.
Relevance: This compound represents a crucial intermediate in the chemical synthesis of Lodenosine. [, ] Understanding its role in the synthetic pathway provides insights into the production process and potential challenges associated with manufacturing Lodenosine.
6-Chloropurine 3'-deoxyriboside
Compound Description: Similar to 6-Chloropurine riboside, 6-Chloropurine 3'-deoxyriboside serves as another important precursor in the industrial synthesis of Lodenosine. [, ] It is a modified purine nucleoside lacking a hydroxyl group at the 3' position of the sugar moiety.
Relevance: This compound represents an alternative starting material for the synthesis of Lodenosine, highlighting the flexibility and efficiency of the developed industrial process. [, ] By utilizing different precursors, manufacturers can optimize production based on factors like cost, availability, and environmental impact.
Compound Description: 2'-beta-Fluoro-2',3'-dideoxyadenosine 5'-triphosphate (F-ddATP) is the active metabolite of Lodenosine. [] It is formed intracellularly when Lodenosine is taken up by cells and phosphorylated. F-ddATP acts as a chain terminator during reverse transcription, effectively inhibiting HIV replication. []
Relevance: As the active form of Lodenosine, F-ddATP is directly responsible for the drug's antiviral activity. [] Measuring F-ddATP levels in cells, particularly lymphocytes, is crucial for understanding the intracellular pharmacokinetics of Lodenosine and its relationship to clinical efficacy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Endogenous AhR agonist. L-Tryptophan metabolite. Suppresses allogeneic T cell proliferation. Centrally active. Kynurenine is a product of constitutive tryptophan catabolism via tryptophan-2,3-dioxygenase in the liver and human gliomas that is associated with the suppression of antitumor immune responses. At 100 μM, kynurenine inhibits allogeneic T-cell proliferation and increases malignant U87 glioma cell invasion into a collagen matrix. Kynurenine activates the aryl hydrocarbon receptor (AhR) target gene CYP1A1 with an EC50 value of 12.3 μM and binds to AhR with an apparent Kd value of ~4 μM. Kynurenine is ultimately metabolized to quinolinic acid, a potent neurotoxin that acts as an NMDA agonist and has been described to be involved in neurodegenerative processes in the brain. L-Kynurenine, also known as quinurenine, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. L-Kynurenine exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Kynurenine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, L-kynurenine is primarily located in the cytoplasm and mitochondria. L-Kynurenine exists in all eukaryotes, ranging from yeast to humans. L-Kynurenine participates in a number of enzymatic reactions. In particular, L-Kynurenine and formic acid can be biosynthesized from n'-formylkynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, L-Kynurenine can be converted into 2-aminobenzoic acid and L-alanine; which is mediated by the enzyme kynureninase. Furthermore, Formic acid and L-kynurenine can be biosynthesized from n'-formylkynurenine through its interaction with the enzyme kynurenine formamidase. Furthermore, L-Kynurenine can be converted into 3-hydroxy-L-kynurenine; which is catalyzed by the enzyme kynurenine 3-monooxygenase. Furthermore, L-Kynurenine can be converted into 3-hydroxy-L-kynurenine; which is catalyzed by the enzyme kynurenine 3-monooxygenase. Finally, Formic acid and L-kynurenine can be biosynthesized from n'-formylkynurenine; which is catalyzed by the enzyme kynurenine formamidase. In humans, L-kynurenine is involved in the tryptophan metabolism pathway. L-kynurenine is a kynurenine that has L configuration. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a non-proteinogenic L-alpha-amino acid and a kynurenine. It is a conjugate acid of a L-kynureninate. It is an enantiomer of a D-kynurenine. It is a tautomer of a L-kynurenine zwitterion.
Lactate is a hydroxy monocarboxylic acid anion that is the conjugate base of lactic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and an Escherichia coli metabolite. It derives from a propionate. It is a conjugate base of a rac-lactic acid and a 2-hydroxypropanoic acid. A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
D-Lactic acid, also known as lactate or D-milchsaeure, belongs to the class of organic compounds known as alpha hydroxy acids and derivatives. These are organic compounds containing a carboxylic acid substituted with a hydroxyl group on the adjacent carbon. D-Lactic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). D-Lactic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, D-lactic acid is primarily located in the mitochondria and cytoplasm. D-Lactic acid exists in all eukaryotes, ranging from yeast to humans. D-Lactic acid participates in a number of enzymatic reactions. In particular, D-Lactic acid can be converted into pyruvic acid; which is catalyzed by the enzyme probable D-lactate dehydrogenase, mitochondrial. Furthermore, Glutathione and D-lactic acid can be biosynthesized from S-lactoylglutathione; which is catalyzed by the enzyme hydroxyacylglutathione hydrolase, mitochondrial. Furthermore, D-Lactic acid can be converted into pyruvic acid; which is catalyzed by the enzyme probable D-lactate dehydrogenase, mitochondrial. Finally, Glutathione and D-lactic acid can be biosynthesized from S-lactoylglutathione; which is catalyzed by the enzyme hydroxyacylglutathione hydrolase, mitochondrial. In humans, D-lactic acid is involved in the pyruvate metabolism pathway and the pyruvaldehyde degradation pathway. D-Lactic acid is also involved in several metabolic disorders, some of which include pyruvate kinase deficiency, pyruvate dehydrogenase complex deficiency, pyruvate decarboxylase E1 component deficiency (pdhe1 deficiency), and the primary hyperoxaluria II, PH2 pathway. Outside of the human body, D-lactic acid can be found in a number of food items such as cucurbita (gourd), cereals and cereal products, capers, and cloud ear fungus. This makes D-lactic acid a potential biomarker for the consumption of these food products. D-Lactic acid is a potentially toxic compound. Lactic Acid, L- is the levorotatory isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP). (S)-lactic acid is an optically active form of lactic acid having (S)-configuration. It has a role as an Escherichia coli metabolite and a human metabolite. It is a 2-hydroxypropanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (S)-lactate. It is an enantiomer of a (R)-lactic acid.